5-bromo-N-[1-(1,2,4-triazol-1-yl)ethyl]pyridin-2-amine
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Overview
Description
5-bromo-N-[1-(1,2,4-triazol-1-yl)ethyl]pyridin-2-amine is a heterocyclic compound that contains a bromine atom, a triazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[1-(1,2,4-triazol-1-yl)ethyl]pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromopyridine and 1-(1,2,4-triazol-1-yl)ethanol.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. A catalyst such as p-toluenesulfonic acid may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[1-(1,2,4-triazol-1-yl)ethyl]pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases such as triethylamine (Et3N) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridin-2-amines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-N-[1-(1,2,4-triazol-1-yl)ethyl]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 5-bromo-N-[1-(1,2,4-triazol-1-yl)ethyl]pyridin-2-amine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring is known to interact with metal ions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[1-(1,2,4-triazol-1-yl)ethyl]pyridin-2-amine
- 5-fluoro-N-[1-(1,2,4-triazol-1-yl)ethyl]pyridin-2-amine
- 5-iodo-N-[1-(1,2,4-triazol-1-yl)ethyl]pyridin-2-amine
Uniqueness
5-bromo-N-[1-(1,2,4-triazol-1-yl)ethyl]pyridin-2-amine is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interactions with biological targets.
Properties
IUPAC Name |
5-bromo-N-[1-(1,2,4-triazol-1-yl)ethyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5/c1-7(15-6-11-5-13-15)14-9-3-2-8(10)4-12-9/h2-7H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAAPCCEONYRPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(NC1=NC=C(C=C1)Br)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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